molecular formula C14H23ClN2O B1448799 R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride CAS No. 2206820-93-9

R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride

Cat. No.: B1448799
CAS No.: 2206820-93-9
M. Wt: 270.8 g/mol
InChI Key: UBBYVCAWFQPIFP-BTQNPOSSSA-N
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Description

R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and functional properties . This compound is of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

R-1-(4-Isopropoxybenzyl)pyrrolidin-3-ylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

IUPAC Name

(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-11(2)17-14-5-3-12(4-6-14)9-16-8-7-13(15)10-16;/h3-6,11,13H,7-10,15H2,1-2H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBYVCAWFQPIFP-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2CCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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